molecular formula C5H13NOS B13065633 4-Methanesulfinylbutan-2-amine

4-Methanesulfinylbutan-2-amine

Cat. No.: B13065633
M. Wt: 135.23 g/mol
InChI Key: MFWOBUUJNZADED-UHFFFAOYSA-N
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Description

4-Methanesulfinylbutan-2-amine is a chemical compound with the molecular formula C5H13NOS. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its unique chemical structure and properties, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfinylbutan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the nucleophilic substitution of a haloalkane with a primary amine, followed by oxidation to introduce the sulfinyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfinylbutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Methanesulfinylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biomolecules. Its sulfinyl group can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other amines. This makes it valuable for specific applications where such properties are desired .

Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

4-methylsulfinylbutan-2-amine

InChI

InChI=1S/C5H13NOS/c1-5(6)3-4-8(2)7/h5H,3-4,6H2,1-2H3

InChI Key

MFWOBUUJNZADED-UHFFFAOYSA-N

Canonical SMILES

CC(CCS(=O)C)N

Origin of Product

United States

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